MFCD27959747
Description
MFCD27959747 is a unique chemical identifier assigned to a compound within the MDL (Molecular Design Limited) database, which is widely used for cataloging chemical structures and properties. Compounds under MDL classifications are often utilized in catalysis, medicinal chemistry, or materials science, with their identifiers enabling precise tracking in research and industrial applications .
Properties
IUPAC Name |
[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2S/c9-4(10)3-6-7-5-8(3)1-2-11-5/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNOQODVUSHBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NN=C(N21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD27959747 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable intramolecular ring closure . This method is known for its high functional group tolerance, short reaction times, and good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and safety to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
MFCD27959747 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen and sulfur atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
MFCD27959747 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of MFCD27959747 involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD27959747, a comparative analysis is constructed using structurally related compounds from the evidence, focusing on molecular properties, synthesis methods, and functional similarities.
Table 1: Comparative Properties of this compound and Analogous Compounds
Key Findings:
Structural Diversity: MFCD10574686 (C₅H₅ClN₂) and MFCD13195646 (C₆H₅BBrClO₂) feature halogenated aromatic systems, whereas MFCD00003330 (C₇H₅BrO₂) incorporates a brominated benzoic acid derivative. Such structural variations influence reactivity and application scope .
Synthesis Methodologies :
- MFCD10574686 employs nickel-based catalysts under inert conditions, achieving >90% yields via column chromatography .
- MFCD13195646 utilizes palladium catalysts with potassium phosphate in THF/water, emphasizing efficiency in Suzuki-Miyaura couplings .
- MFCD00003330 adopts A-FGO catalysts in green solvent systems, highlighting sustainability trends in synthesis .
Physicochemical Properties :
- Solubility varies significantly: MFCD00003330 (0.687 mg/mL) outperforms MFCD10574686 (0.24 mg/mL), likely due to polar functional groups (e.g., -O₂) enhancing hydrophilicity .
- Log P values (lipophilicity) range from 0.78 (MFCD10574686) to 2.15 (MFCD13195646), affecting bioavailability and membrane permeability in drug design .
Application-Specific Performance :
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